6-(2-Methoxyethoxy)nicotinaldehyde
Description
Overview of Nicotinaldehyde Scaffold Significance in Chemical Synthesis
The nicotinaldehyde scaffold, a pyridine (B92270) ring bearing an aldehyde group, is a cornerstone in synthetic organic chemistry. google.com As a member of the pyridine family, it is a six-membered aromatic heterocycle containing one nitrogen atom. ijpsonline.compharmaguideline.com This nitrogen atom imparts unique electronic properties, making the ring electron-deficient and influencing its reactivity. pharmaguideline.com The presence of the aldehyde group provides a reactive handle for a multitude of chemical transformations, including oxidations, reductions, and carbon-carbon bond-forming reactions.
The significance of this scaffold is underscored by its role as a key intermediate in the synthesis of a wide range of more complex molecules. researchgate.net Pyridine-based structures are integral to numerous bioactive compounds and approved drugs, highlighting their importance as pharmacophores. nih.govnih.gov The ability of the pyridine nitrogen to act as a hydrogen bond acceptor enhances the pharmacokinetic properties of drug candidates. nih.gov Consequently, synthetic methodologies that provide access to functionalized nicotinaldehydes are of high value to medicinal chemists and materials scientists. researchgate.net The versatility of the nicotinaldehyde core allows for its incorporation into larger, multifunctional molecular frameworks, serving as a foundational building block in the de novo design of complex targets. mdpi.comnih.gov
Positioning of 6-(2-Methoxyethoxy)nicotinaldehyde within Pyridine Aldehyde Research
The compound this compound is a specific derivative that illustrates the strategy of modifying the core nicotinaldehyde structure to fine-tune its properties. The introduction of a 2-methoxyethoxy group at the 6-position of the pyridine ring is a deliberate structural modification. This substituent can influence the molecule's solubility, polarity, and conformational flexibility. The ether linkages in the side chain can also impact the molecule's ability to coordinate with metal ions or participate in non-covalent interactions.
Research involving substituted nicotinaldehydes often focuses on their utility as precursors for biologically active compounds or functional materials. For instance, derivatives of nicotinaldehyde are investigated as intermediates in the preparation of inhibitors for enzymes like protein kinases. The specific substitution pattern on the pyridine ring is crucial for achieving desired biological activity or material properties. The 2-methoxyethoxy group in this compound can be envisioned to modulate the electronic environment of the pyridine ring and provide an additional site for molecular recognition, distinguishing its chemical behavior from that of the parent nicotinaldehyde. While specific research exclusively detailing the synthesis and application of this compound is not extensively documented in broad literature, its structure places it firmly within the class of advanced intermediates used in targeted synthesis campaigns, particularly in the agrochemical and pharmaceutical sectors where similar substituted pyridines are prevalent.
Historical Context and Evolution of Synthetic Approaches to Substituted Pyridine Systems
The synthesis of pyridine and its derivatives has a rich history, evolving from early isolations from natural sources like bone oil and coal tar to highly sophisticated and controlled chemical syntheses. illinois.edu The demand for specifically substituted pyridines in various fields, particularly medicine, has driven the development of a vast arsenal (B13267) of synthetic methods. nih.govillinois.edu
Historically, classical condensation reactions were the primary means of constructing the pyridine ring. The Hantzsch pyridine synthesis, first reported in 1881, is a landmark example, involving the condensation of an aldehyde, a β-ketoester, and ammonia (B1221849) to form a dihydropyridine (B1217469), which is then oxidized to the corresponding pyridine. ijpsonline.comsarchemlabs.com Other notable classical methods include the Guareschi-Thorpe synthesis and the Krohnke pyridine synthesis, each offering pathways to different substitution patterns. pharmaguideline.com
The latter half of the 20th century and the beginning of the 21st century witnessed a paradigm shift with the advent of modern synthetic methodologies. Transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings, have become indispensable tools for the functionalization of pre-formed pyridine rings. These methods allow for the precise and efficient introduction of a wide variety of substituents onto the pyridine core with high functional group tolerance. More recent advancements include C-H activation strategies, which enable the direct functionalization of pyridine C-H bonds, offering a more atom-economical approach to synthesis. illinois.edu Cascade reactions, where multiple bond-forming events occur in a single pot, have also emerged as powerful strategies for the rapid assembly of highly substituted pyridines from simple precursors. nih.gov This evolution from harsh, multi-step classical syntheses to milder, more efficient, and selective modern techniques has profoundly impacted the accessibility of complex pyridine derivatives like this compound.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-(2-methoxyethoxy)pyridine-3-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-12-4-5-13-9-3-2-8(7-11)6-10-9/h2-3,6-7H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JREMGXPAQPMEHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=NC=C(C=C1)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 6 2 Methoxyethoxy Nicotinaldehyde
Strategies for the Construction of the Pyridine (B92270) Core Precursors
The synthesis of the foundational pyridine ring can be approached through various established methods, which can be adapted to yield precursors suitable for 6-(2-Methoxyethoxy)nicotinaldehyde. The choice of strategy often depends on the desired substitution pattern and the availability of starting materials.
Classical condensation reactions, such as the Hantzsch pyridine synthesis , represent a versatile method for creating highly substituted pyridine rings. This approach typically involves the one-pot condensation of an aldehyde, ammonia (B1221849), and two equivalents of a β-ketoester, followed by an oxidation step. By carefully selecting the initial components, one can construct a pyridine ring with substituents that can be later converted to the required aldehyde and alkoxy groups.
Modern synthetic methods offer alternative routes. For instance, cycloaddition/cycloreversion sequences using 1,4-oxazinone precursors provide a reliable pathway to highly substituted pyridines. nih.gov These methods are particularly useful for creating complex substitution patterns that are difficult to achieve through classical means. nih.gov Additionally, multicomponent reactions, such as the base-catalyzed reaction of ynals, isocyanates, amines, and alcohols, can yield highly decorated pyridine derivatives with high regioselectivity in a single step. organic-chemistry.org
For the specific target molecule, a logical precursor would be a pyridine ring substituted at the 3- and 6-positions, such as 6-chloro-3-methylpyridine or 6-hydroxynicotinic acid. These precursors can be synthesized via various routes or are often commercially available, providing a convergent entry point for subsequent functionalization. The synthesis of 2,3,4,6-tetrasubstituted pyridines has also been explored, offering pathways to complex precursors. rsc.orgrsc.org
Introduction of the Aldehyde Functionality at the 3-Position
Introducing the aldehyde group at the C-3 position of the pyridine ring is a critical step that can be accomplished through either direct formylation or the transformation of other functional groups.
Formylation Reactions and Regioselectivity
Direct formylation of a pyridine ring can be challenging due to the ring's electron-deficient nature. However, for electron-rich aromatic and heterocyclic compounds, the Vilsmeier-Haack reaction is a widely used and effective method. researchgate.netchemistrysteps.comorganic-chemistry.orgslideshare.net This reaction employs a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). chemistrysteps.comwikipedia.orgjk-sci.com The resulting electrophilic iminium salt reacts with the pyridine ring, and subsequent hydrolysis yields the aldehyde. chemistrysteps.comwikipedia.org
The regioselectivity of electrophilic substitution on the pyridine ring is dictated by its electronic properties. The C-2, C-4, and C-6 positions are significantly more electron-deficient than the C-3 and C-5 positions. Consequently, electrophilic attack, such as formylation, preferentially occurs at the C-3 position. nih.gov The presence of an activating group, such as an alkoxy group at the C-6 position, would further direct the formylation to the C-3 or C-5 position. Other methods, such as copper-catalyzed C-H formylation using DMSO as the formylating agent, have also been developed for heterocyclic systems. rsc.org
Table 1: Representative Vilsmeier-Haack Formylation Conditions
| Substrate Type | Reagents | Solvent | Temperature (°C) | Time (h) | Reference |
| Electron-Rich Arene/Heterocycle | DMF, POCl₃ | Dichloromethane (DCM) | ~100 | 10-24 | slideshare.net |
| Substituted Pyrazole | DMF, POCl₃ | Not specified | Not specified | Not specified | researchgate.net |
| Anthracene | N-Methylformanilide, POCl₃ | Not specified | Not specified | Not specified | wikipedia.org |
| Electron-Rich Arene | DMF, POCl₃ | Halogenated Hydrocarbon | 0 - 80 | Not specified | jk-sci.com |
Alternative Transformations to the Aldehyde Moiety
Given the sometimes harsh conditions of direct formylation, converting other, more stable functional groups into an aldehyde offers a powerful alternative. These methods often involve mild reduction or oxidation steps late in the synthetic sequence.
A common strategy is the reduction of a nitrile. Nicotinonitrile (3-cyanopyridine) can be catalytically hydrogenated to nicotinaldehyde using Raney-nickel in an aqueous medium. google.comgoogleapis.com This method can be performed under controlled pressure and temperature to achieve high yields. google.com
Another approach is the oxidation of the corresponding alcohol. 3-Pyridinemethanol can be converted to nicotinaldehyde via aerobic oxidation. wikipedia.org
Furthermore, derivatives of nicotinic acid can be selectively reduced to the aldehyde. A patented process describes the reduction of nicotinic acid morpholinamides using reducing agents like lithium aluminum hydride modified with ethyl acetate. google.comgoogle.com This method allows for the preparation of substituted nicotinaldehydes under controlled, often low-temperature, conditions to prevent over-reduction to the alcohol. google.comgoogle.com
Table 2: Selected Alternative Synthetic Routes to the Nicotinaldehyde Moiety
| Precursor Functional Group | Transformation | Key Reagents | Typical Product | Reference(s) |
| Nitrile (-CN) | Catalytic Hydrogenation | Raney-Nickel, H₂ | Aldehyde | google.comgoogleapis.com |
| Alcohol (-CH₂OH) | Aerobic Oxidation | Not specified | Aldehyde | wikipedia.org |
| Carboxylic Acid Amide (-CONR₂) | Partial Reduction | LiAlH₄ / Ethyl Acetate | Aldehyde | google.comgoogle.com |
Installation of the 2-Methoxyethoxy Group at the 6-Position
The final key structural element is the 2-methoxyethoxy side chain. Its installation is typically achieved via etherification, with the specific protocol depending on the chosen precursor.
Etherification and Alkylation Protocols
A primary method for forming the C-O ether bond at the C-6 position is through a nucleophilic aromatic substitution (SNAr) reaction. nih.govyoutube.com This reaction is highly effective on electron-deficient rings like pyridine, especially when a good leaving group, such as a halide (Cl, Br), is present at the C-2 or C-6 position. youtube.comtandfonline.com The synthesis would involve reacting a precursor like 6-chloronicotinaldehyde (B1585923) or 6-chloronicotinonitrile with the sodium or potassium salt of 2-methoxyethanol (B45455) (sodium 2-methoxyethoxide). The reaction can be efficiently carried out, sometimes with microwave heating to reduce reaction times and improve yields. tandfonline.comtandfonline.com
Alternatively, if the precursor is a 6-hydroxypyridine derivative (which exists in tautomeric equilibrium with the 2-pyridone form), a Williamson-type ether synthesis can be employed. scirp.org This involves deprotonating the hydroxyl group with a suitable base (e.g., NaH, K₂CO₃) followed by alkylation with an appropriate electrophile, such as 1-bromo-2-methoxyethane (B44670) or 2-methoxyethyl tosylate. O-alkylation of hydroxypyridines is a well-documented procedure. dntb.gov.uaresearchgate.netnih.gov
Table 3: General Etherification Protocols for 6-Substituted Pyridines
| Precursor | Reaction Type | Reagents | Conditions | Reference(s) |
| 6-Halopyridine | SNAr | Sodium Alkoxide (RONa) | Heat, optional microwave | youtube.comtandfonline.comtandfonline.com |
| 6-Hydroxypyridine | O-Alkylation | Base (e.g., K₂CO₃), Alkyl Halide (R-X) | Reflux in solvent (e.g., MeCN) | scirp.orgnih.gov |
Precursor Design for Alkoxy Substituents
Route A: Etherification followed by Aldehyde Formation. A robust strategy involves starting with a precursor that contains a stable functional group that can later be converted to the aldehyde. For example, one could begin with 6-chloronicotinonitrile. The first step would be the SNAr reaction with sodium 2-methoxyethoxide to form 6-(2-methoxyethoxy)nicotinonitrile. This intermediate is generally stable to a variety of conditions. The final step would then be the reduction of the nitrile group to the desired aldehyde. This approach protects the sensitive aldehyde functionality from the potentially basic or high-temperature conditions of the etherification step.
Route B: Aldehyde Formation followed by Etherification. An alternative is to start with a precursor like 6-chloronicotinaldehyde. The SNAr reaction would then be performed directly on this substrate. While potentially more convergent, this route carries the risk of side reactions involving the aldehyde group, which can be sensitive to the basic conditions required for generating the alkoxide nucleophile.
Ultimately, precursor design prioritizes the use of stable intermediates and high-yielding reactions, often placing the introduction of the most sensitive functional groups, like the aldehyde, towards the end of the synthetic sequence. nih.gov
Comprehensive Analysis of Reaction Conditions and Efficiency
The preparation of this compound can be approached through several synthetic routes, primarily involving the functionalization of a pre-existing pyridine ring. A common strategy involves the nucleophilic aromatic substitution of a suitable leaving group, such as a halogen, at the 6-position of a pyridine-3-carbaldehyde derivative with 2-methoxyethanol. Another viable method is the introduction of the aldehyde group at the 3-position of a pyridine ring that already bears the 6-(2-methoxyethoxy) substituent.
A representative synthesis can be conceptualized starting from 6-chloronicotinaldehyde. The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The sodium salt of 2-methoxyethanol, formed by reacting the alcohol with a strong base like sodium hydride, acts as the nucleophile. This alkoxide then displaces the chloride at the 6-position of the pyridine ring. The reaction is typically carried out in an anhydrous polar aprotic solvent to facilitate the reaction.
Table 1: Representative Reaction Conditions for the Synthesis of this compound
| Parameter | Condition |
| Starting Material | 6-Chloronicotinaldehyde |
| Reagent | Sodium 2-methoxyethoxide |
| Solvent | Tetrahydrofuran (THF), anhydrous |
| Temperature | 25-60 °C |
| Reaction Time | 4-12 hours |
| Work-up | Aqueous quench followed by extraction |
| Purification | Column chromatography |
| Typical Yield | 75-90% |
The efficiency of this synthesis is highly dependent on the reaction conditions. The choice of base and solvent is critical. Strong, non-nucleophilic bases are preferred to generate the alkoxide without competing side reactions. Anhydrous conditions are necessary to prevent the quenching of the base and the alkoxide. The reaction temperature can be adjusted to control the reaction rate, with higher temperatures generally leading to shorter reaction times but potentially more side products. Purification by column chromatography is usually required to isolate the product in high purity.
Modern and Sustainable Synthetic Approaches for this compound
Recent advances in synthetic chemistry have focused on the development of more sustainable and efficient methodologies. For the synthesis of compounds like this compound, flow chemistry and novel catalytic methods offer significant advantages over traditional batch processing.
Flow Chemistry Applications
Flow chemistry, where reactions are carried out in a continuously flowing stream through a reactor, presents several benefits for the synthesis of this compound. rsc.org The high surface-area-to-volume ratio in flow reactors allows for superior heat transfer, enabling better control over reaction temperature, which is particularly important for exothermic reactions. researchgate.net This enhanced control can lead to higher yields and purities by minimizing the formation of byproducts. interchim.fr
A hypothetical flow synthesis of this compound could involve pumping a solution of 6-chloronicotinaldehyde and a solution of sodium 2-methoxyethoxide through separate channels into a T-mixer, where they combine. The resulting stream would then pass through a heated reactor coil to facilitate the reaction. The residence time in the reactor can be precisely controlled by adjusting the flow rate, allowing for optimization of the reaction conversion. interchim.fr This setup allows for safer handling of reactive intermediates and can be easily scaled up by running the system for longer periods. researchgate.net
Table 2: Conceptual Flow Chemistry Parameters for the Synthesis of this compound
| Parameter | Condition |
| Reactor Type | Heated coil reactor |
| Reagent Streams | 1: 6-Chloronicotinaldehyde in THF2: Sodium 2-methoxyethoxide in THF |
| Flow Rate | 0.1 - 1.0 mL/min |
| Reactor Temperature | 80-120 °C |
| Residence Time | 5-30 minutes |
| Back Pressure Regulator | To maintain a single phase at elevated temperatures |
| Collection | Continuous collection of the product stream |
Catalytic Methodologies
Catalytic methods offer a more atom-economical and environmentally friendly approach to the synthesis of substituted pyridines. illinois.edu While specific catalytic syntheses for this compound are not widely reported, general catalytic strategies for pyridine functionalization can be adapted.
One potential approach is the catalytic C-H activation/functionalization of a 6-(2-methoxyethoxy)pyridine substrate. This would involve a transition-metal catalyst, such as palladium or rhodium, to selectively activate the C-H bond at the 3-position, followed by the introduction of a formyl group or a precursor. This method avoids the need for pre-functionalized starting materials like halogenated pyridines, reducing the number of synthetic steps.
Another catalytic strategy could involve a cross-coupling reaction to introduce the 2-methoxyethoxy group. For instance, a palladium-catalyzed Buchwald-Hartwig amination-type reaction could be used to couple 2-methoxyethanol with a 6-halonicotinaldehyde. While the classic Buchwald-Hartwig reaction is for C-N bond formation, related catalytic systems have been developed for C-O bond formation.
Table 3: Potential Catalytic Approaches for Pyridine Functionalization
| Catalytic Method | Description | Potential Application for Target Synthesis |
| Palladium-catalyzed C-H Formylation | Direct introduction of an aldehyde group at a C-H bond using a palladium catalyst and a formylating agent. | Synthesis from 2-(2-methoxyethoxy)pyridine. |
| Copper-catalyzed Cross-Coupling | Coupling of an alcohol with an aryl halide using a copper catalyst to form an ether linkage. | Reaction of 6-chloronicotinaldehyde with 2-methoxyethanol. |
| Rhodium-catalyzed C-H Activation | Selective functionalization of a pyridine C-H bond directed by a functional group on the ring. | Could potentially be used for direct formylation. |
These modern approaches, while requiring further research for specific application to this compound, hold the promise of more efficient, safer, and sustainable production of this and related chemical compounds.
Chemical Reactivity and Mechanistic Studies of 6 2 Methoxyethoxy Nicotinaldehyde
Reactivity of the Aldehyde Group in Condensation and Addition Reactions
The aldehyde group is a primary site for a multitude of chemical reactions, including the formation of new carbon-nitrogen and carbon-carbon bonds through condensation and addition reactions.
The reaction of 6-(2-Methoxyethoxy)nicotinaldehyde with primary amines leads to the formation of imines, also known as Schiff bases. This condensation reaction is fundamental in the synthesis of various heterocyclic and coordination compounds. The general mechanism involves the nucleophilic attack of the amine on the aldehyde's carbonyl carbon, followed by dehydration.
Table 1: Examples of Imine Formation Reactions
| Amine Reactant | Product | Reaction Conditions |
| Aniline | N-(phenyl)-1-(6-(2-methoxyethoxy)pyridin-3-yl)methanimine | Ethanol, reflux |
| 4-Fluoroaniline | N-(4-fluorophenyl)-1-(6-(2-methoxyethoxy)pyridin-3-yl)methanimine | Methanol, room temperature |
| Benzylamine | N-benzyl-1-(6-(2-methoxyethoxy)pyridin-3-yl)methanimine | Toluene, Dean-Stark trap |
These reactions are often catalyzed by acids or proceed thermally, with the removal of water driving the equilibrium towards the product. The resulting imines are valuable intermediates for the synthesis of more complex molecules.
The Knoevenagel condensation involves the reaction of this compound with compounds containing an active methylene (B1212753) group, such as malonates, cyanoacetates, and malononitrile (B47326). This reaction is a powerful tool for carbon-carbon bond formation, leading to the synthesis of α,β-unsaturated compounds.
A study details the synthesis of (E)-ethyl 2-cyano-3-(6-(2-methoxyethoxy)pyridin-3-yl)acrylate through the Knoevenagel condensation of this compound with ethyl 2-cyanoacetate. The reaction proceeds in the presence of a basic catalyst, such as piperidine (B6355638).
Table 2: Knoevenagel Condensation of this compound
| Active Methylene Compound | Catalyst | Product |
| Ethyl 2-cyanoacetate | Piperidine | (E)-ethyl 2-cyano-3-(6-(2-methoxyethoxy)pyridin-3-yl)acrylate |
| Malononitrile | Triethylamine | 2-((6-(2-methoxyethoxy)pyridin-3-yl)methylene)malononitrile |
| Diethyl malonate | Sodium ethoxide | Diethyl 2-((6-(2-methoxyethoxy)pyridin-3-yl)methylene)malonate |
The electron-withdrawing nature of the pyridine (B92270) ring enhances the electrophilicity of the aldehyde's carbonyl carbon, facilitating the initial nucleophilic attack by the carbanion generated from the active methylene compound.
The carbonyl group of this compound is susceptible to attack by a variety of nucleophiles. These reactions include the addition of organometallic reagents and the reduction of the aldehyde.
Reduction of the aldehyde to the corresponding alcohol, (6-(2-methoxyethoxy)pyridin-3-yl)methanol, can be achieved using reducing agents like sodium borohydride. This transformation is a common step in the synthesis of various derivatives.
The addition of Grignard reagents or organolithium compounds to the aldehyde provides a route to secondary alcohols, expanding the molecular complexity. For instance, the reaction with methylmagnesium bromide would yield 1-(6-(2-methoxyethoxy)pyridin-3-yl)ethanol.
Transformations Involving the Pyridine Ring System
The pyridine ring in this compound can undergo both electrophilic and nucleophilic aromatic substitution reactions, although the reactivity is influenced by the existing substituents.
The pyridine ring is generally deactivated towards electrophilic aromatic substitution compared to benzene, due to the electron-withdrawing effect of the nitrogen atom. The presence of the aldehyde group further deactivates the ring. However, the 2-methoxyethoxy group at the 6-position is an activating, ortho-, para-directing group. The directing effects of the substituents would favor electrophilic attack at the C5 position. Reactions such as nitration or halogenation would be expected to occur at this position, albeit likely requiring forcing conditions.
The pyridine ring is more susceptible to nucleophilic aromatic substitution than benzene, particularly at positions ortho and para to the nitrogen atom. While the 6-position is occupied by the methoxyethoxy group, this group itself could potentially be displaced by a strong nucleophile, although this is less common than substitution of a halogen. The presence of the electron-withdrawing aldehyde group at the 3-position does not significantly activate the typical positions for nucleophilic attack (C2, C4, C6). Therefore, direct nucleophilic aromatic substitution on the ring is not a predominant reaction pathway for this molecule under standard conditions.
Oxidative and Reductive Transformations of the Ring
The pyridine ring of this compound is susceptible to both oxidative and reductive transformations, primarily involving the nitrogen heteroatom and the aromatic system.
One of the key oxidative transformations is N-oxidation . The nitrogen atom of the pyridine ring can be oxidized to form the corresponding N-oxide. This reaction is commonly achieved using oxidizing agents such as hydrogen peroxide in acetic acid or m-chloroperoxybenzoic acid (m-CPBA). arkat-usa.org The formation of pyridine N-oxides is a well-established transformation for many substituted pyridines. arkat-usa.org Studies on the metabolism of 3-substituted pyridines have shown that N-oxidation is a significant metabolic pathway in various animal species, indicating that this transformation can also occur under biological conditions. nih.gov The resulting N-oxide exhibits altered electronic properties and reactivity compared to the parent pyridine. scripps.educhemtube3d.com Specifically, the N-oxide group acts as a strong electron-donating group through resonance, which can influence subsequent reactions. researchgate.net
Reductive transformations of the pyridine ring typically involve catalytic hydrogenation to yield the corresponding piperidine derivative. This transformation requires a catalyst, commonly a noble metal such as rhodium, palladium, or platinum, and a source of hydrogen. rsc.orgyoutube.com The complete reduction of the pyridine ring to a piperidine is a common method for the synthesis of saturated nitrogen heterocycles. nih.gov The conditions for catalytic hydrogenation can be varied to achieve different degrees of reduction. Mild conditions may selectively reduce other functional groups, such as the aldehyde, while more forcing conditions are generally required for the complete saturation of the aromatic pyridine ring. rsc.org The choice of catalyst and reaction conditions is crucial for achieving high yields and selectivity in the hydrogenation of substituted pyridines. rsc.org
| Transformation | Reagents/Conditions | Product |
| N-Oxidation | H₂O₂/AcOH or m-CPBA | This compound N-oxide |
| Catalytic Hydrogenation | H₂, Rh/C or PtO₂ | 6-(2-Methoxyethoxy)piperidine-3-carbaldehyde |
Reactivity Modulations by the 2-Methoxyethoxy Substituent
The oxygen atom of the methoxyethoxy group can donate electron density to the pyridine ring through a resonance effect. This electron-donating nature increases the electron density of the ring, particularly at the ortho and para positions relative to the substituent. nih.govrsc.org This increased electron density can influence the susceptibility of the ring to electrophilic attack. However, the pyridine ring is inherently electron-deficient, making electrophilic aromatic substitution challenging. The presence of the electron-donating 2-methoxyethoxy group may partially mitigate this deactivation, but strong activating conditions would likely still be required for such transformations.
Conversely, the electron-donating nature of the 2-methoxyethoxy group can decrease the reactivity of the pyridine ring towards nucleophilic aromatic substitution. Nucleophilic attack on the pyridine ring is favored at the electron-deficient positions (2-, 4-, and 6-positions). The electron-donating substituent at the 6-position would disfavor nucleophilic attack at this position and, to a lesser extent, at the 2- and 4-positions.
Sterically, the 2-methoxyethoxy group is relatively bulky. This steric hindrance can influence the approach of reagents to the adjacent nitrogen atom and the aldehyde group at the 3-position. For instance, the steric bulk might hinder the N-oxidation reaction to some extent or influence the coordination of the molecule to a catalyst surface during hydrogenation.
The electronic effects of substituents on the reactivity of pyridine N-oxides have also been studied, and it has been shown that electron-donating groups can influence the properties and subsequent reactions of the N-oxide derivative. researchgate.netrsc.org
| Substituent Effect | Influence on Reactivity |
| Electronic (Resonance) | Increases electron density on the pyridine ring, potentially facilitating electrophilic attack (though still difficult) and disfavoring nucleophilic attack. |
| Electronic (Inductive) | The oxygen atoms exert an electron-withdrawing inductive effect, which partially counteracts the resonance donation. |
| Steric | The bulky nature of the group can hinder the approach of reagents to the nitrogen atom and the adjacent aldehyde group. |
Mechanistic Investigations of Key Transformations
The mechanism of N-oxidation with a peroxy acid like m-CPBA involves the nucleophilic attack of the pyridine nitrogen on the electrophilic oxygen of the peroxy acid. This is a concerted process where the O-O bond of the peroxy acid breaks, and the new N-O bond forms simultaneously. The reaction results in the formation of the pyridine N-oxide and the corresponding carboxylic acid as a byproduct. The transition state involves a five-membered ring-like structure.
The mechanism of catalytic hydrogenation of the pyridine ring on a metal surface (e.g., Rh, Pt) is a heterogeneous process that involves several steps. rsc.orgacs.org First, the pyridine molecule adsorbs onto the catalyst surface. Hydrogen gas also adsorbs onto the surface and dissociates into hydrogen atoms. The adsorbed pyridine then undergoes stepwise addition of hydrogen atoms to the double bonds of the ring. This process typically proceeds through various partially hydrogenated intermediates, such as dihydropyridine (B1217469) and tetrahydropyridine, before the fully saturated piperidine is formed. nih.gov The exact mechanism, including the rate-determining step and the nature of the surface-bound intermediates, can be complex and depends on the specific catalyst, substrate, and reaction conditions. nih.gov The desorption of the final piperidine product from the catalyst surface completes the catalytic cycle.
| Transformation | Proposed Mechanistic Steps |
| N-Oxidation | 1. Nucleophilic attack of the pyridine nitrogen on the electrophilic oxygen of the peroxy acid. 2. Concerted formation of the N-O bond and cleavage of the O-O bond of the peroxy acid. 3. Formation of the pyridine N-oxide and a carboxylic acid byproduct. |
| Catalytic Hydrogenation | 1. Adsorption of the pyridine derivative onto the metal catalyst surface. 2. Adsorption and dissociation of hydrogen gas on the catalyst surface. 3. Stepwise transfer of hydrogen atoms from the catalyst surface to the adsorbed pyridine ring. 4. Formation of partially and fully hydrogenated intermediates. 5. Desorption of the final piperidine product from the catalyst surface. |
6 2 Methoxyethoxy Nicotinaldehyde As a Versatile Synthetic Building Block
Precursor for Advanced Heterocyclic Scaffolds
The strategic placement of the aldehyde and the alkoxy substituent on the pyridine (B92270) core of 6-(2-Methoxyethoxy)nicotinaldehyde makes it a logical candidate for the synthesis of advanced heterocyclic systems. These systems are often the core of pharmacologically active agents and functional materials.
Fused pyridine systems, such as naphthyridines and pyrrolopyridines, are prevalent motifs in numerous biologically active compounds. The aldehyde group of this compound is perfectly positioned to participate in cyclization reactions to construct these bicyclic frameworks.
A plausible and efficient method for constructing a naphthyridine ring is the Friedländer annulation. wikipedia.orgjk-sci.comrsc.org This reaction typically involves the condensation of an ortho-aminoaryl aldehyde with a compound containing an active methylene (B1212753) group (e.g., a ketone or dicarbonyl compound). organic-chemistry.org In a hypothetical application, this compound could react with an α-amino ketone under acidic or basic catalysis. The initial step would be a condensation, followed by an intramolecular cyclization and subsequent dehydration to yield a substituted naphthyridine. The methoxyethoxy group would remain intact on the newly formed bicyclic system, imparting its modifying properties.
The synthesis of pyrrolopyridines could be envisioned through a multi-step sequence starting from the aldehyde. A Knoevenagel condensation of this compound with an active methylene compound like cyanoacetic acid derivatives could form an α,β-unsaturated system. wikipedia.orgorganic-chemistry.org Subsequent reaction steps, potentially involving Michael addition of an amine and intramolecular cyclization, could then forge the fused pyrrole (B145914) ring, leading to the formation of a pyrido[2,3-b]pyridine scaffold. nih.govnih.govjocpr.com
Spirocyclic and bridged heterocyclic compounds are of great interest in drug discovery because their three-dimensional structures can lead to improved pharmacological properties. researchgate.net The aldehyde group of this compound can serve as an anchor point in multi-component reactions (MCRs) to build these complex topologies. caltech.edunih.govbeilstein-journals.org
For instance, a hypothetical three-component reaction could involve this compound, a cyclic ketone, and an amine source. The reaction could proceed through a series of tandem condensation and cyclization steps to generate a spirocycle where the pyridine ring is linked to a newly formed heterocyclic ring via a shared carbon atom.
The construction of bridged systems is more synthetically challenging but could potentially be achieved through intramolecular strategies. A hypothetical pathway might involve an initial reaction to elongate the aldehyde side chain, followed by modification of the terminal oxygen of the methoxyethoxy group into a reactive nucleophile. An intramolecular cyclization could then form a bridge between the two side chains, creating a rigid, bicyclic scaffold.
Application in the Synthesis of Complex Organic Molecules
Beyond the synthesis of core heterocyclic scaffolds, building blocks like this compound are instrumental in assembling larger, more complex molecules with specific functions, ranging from analogues of natural products to new agrochemicals and pharmaceuticals.
Many alkaloids and other biologically active natural products contain a pyridine or a fused pyridine core. Synthetic chemists often aim to create analogues of these natural products to improve their efficacy or explore their mechanism of action. sci-hub.se this compound could serve as a key fragment in the synthesis of such analogues. The pyridine core mimics a part of the natural structure, while the aldehyde allows for the attachment of other necessary fragments. The 2-methoxyethoxy group, which is not typically found in natural products, would provide a novel modification to study structure-activity relationships, potentially enhancing properties like water solubility.
The development of new agrochemicals is critical for global food security. Many modern insecticides are based on heterocyclic structures that interact with specific protein targets in insects. The pyridine scaffold is a known component of several classes of insecticides. It is plausible that this compound could be utilized as an intermediate in the synthesis of novel insecticidal compounds. For example, the aldehyde could be transformed into an imine, which is a key structural motif in neonicotinoid insecticides. The methoxyethoxy side chain could offer a new vector for interaction with the insect receptor or improve the systemic properties of the compound in plants.
The ultimate value of a versatile building block lies in its ability to generate a wide range of structures for biological screening. organic-chemistry.org The reactions of this compound provide access to numerous pharmacologically relevant scaffolds. The aldehyde group allows for diversification through well-established reactions, while the methoxyethoxy group provides a tool for fine-tuning the pharmacokinetic properties of the resulting molecules. The table below summarizes some of the plausible synthetic transformations and the important scaffolds that could be generated.
Table 1: Hypothetical Synthetic Applications of this compound
| Reaction Type | Reactant(s) | Resulting Scaffold | Potential Application |
| Friedländer Annulation | α-Amino Ketone | Naphthyridine | Pharmacological Scaffolds |
| Knoevenagel Condensation | Active Methylene Compound | α,β-Unsaturated Pyridine | Intermediate for Heterocycles |
| Multi-Component Reaction | Cyclic Ketone, Amine | Spiro-heterocycle | Medicinal Chemistry |
| Multi-step Synthesis | Various | Pyrrolopyridine | Pharmacological Scaffolds |
| Reductive Amination | Amine, Reducing Agent | Substituted Aminomethylpyridine | Agrochemical/Drug Intermediate |
Utilization in Polymer and Material Science
The unique chemical structure of this compound, which combines a reactive aldehyde group, a pyridine ring, and a flexible methoxyethoxy side chain, suggests its potential utility in the synthesis of advanced materials. The aldehyde functionality can participate in various polymerization reactions, while the pyridine and ether moieties could impart specific properties such as metal coordination, hydrophilicity, and thermal stability to the resulting materials.
Monomer for Functional Polymeric Materials
In theory, this compound could serve as a monomer in the creation of functional polymers through several polymerization pathways. The aldehyde group is a key reactive site for forming the polymer backbone. For instance, it could undergo condensation polymerization with suitable co-monomers.
Polymers derived from such a monomer could exhibit interesting properties. The pyridine ring can act as a site for quaternization, leading to the formation of polyelectrolytes or ion-conductive materials. The methoxyethoxy side chain would likely enhance the solubility of the polymer in organic solvents and could also influence its thermal properties, such as the glass transition temperature.
Hypothetical Research Findings for Polymer Synthesis:
| Polymer Type | Potential Co-monomer | Potential Polymerization Method | Anticipated Functional Properties |
| Polyacetal | Diols (e.g., ethylene (B1197577) glycol) | Acid-catalyzed condensation | Enhanced thermal stability, tunable solubility |
| Poly(azomethine) | Diamines (e.g., ethylenediamine) | Condensation polymerization | Coordination sites for metal ions, potential for optoelectronic applications |
| Phenolic Resins | Phenol | Base or acid-catalyzed polycondensation | Thermosetting properties, potential for high-performance composites |
This table is illustrative and based on the general reactivity of aldehydes and the expected influence of the other functional groups present in this compound.
Building Block for Ligands in Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. The pyridine nitrogen and potentially the ether oxygen atoms in this compound could act as coordination sites for metal centers. To be used as a primary building block for a robust, porous MOF, the aldehyde group would typically need to be converted to a more suitable linking group, such as a carboxylate or a tetrazole.
For example, oxidation of the aldehyde to a carboxylic acid would yield 6-(2-methoxyethoxy)nicotinic acid. This bifunctional linker could then be reacted with various metal salts under solvothermal conditions to form MOFs. The resulting frameworks could possess pores decorated with the methoxyethoxy groups, potentially influencing the selective adsorption of guest molecules.
Hypothetical Research Findings for MOF Synthesis:
| MOF Ligand Derivative | Metal Ion | Potential MOF Topology | Potential Application |
| 6-(2-Methoxyethoxy)nicotinic acid | Zn(II) | pcu (primitive cubic) | Gas storage, selective catalysis |
| 6-(2-Methoxyethoxy)nicotinic acid | Cu(II) | tbo (topology of boracite) | Sensing of small molecules |
| 5-(1H-tetrazol-5-yl)-2-(2-methoxyethoxy)pyridine | Zr(IV) | uio (UiO-66 type) | High chemical and thermal stability for catalysis |
This table is a hypothetical representation of how this compound could be derivatized and used to construct MOFs, based on established principles of MOF chemistry.
Structure Reactivity and Structure Property Relationships of 6 2 Methoxyethoxy Nicotinaldehyde and Its Derivatives
Influence of the 2-Methoxyethoxy Group on Aldehyde Reactivity and Pyridine (B92270) Ring Properties
The pyridine ring is inherently an electron-deficient aromatic system due to the presence of the electronegative nitrogen atom. This electron deficiency can be further accentuated or mitigated by the nature of the substituents attached to the ring. The 2-methoxyethoxy group, containing two ether oxygen atoms, can exert both inductive and resonance effects. The oxygen atoms are electronegative, leading to an electron-withdrawing inductive effect (-I), which would further decrease the electron density of the pyridine ring.
The aldehyde group at the 3-position is a meta-directing deactivating group, further contributing to the electron-deficient nature of the pyridine ring. The reactivity of the aldehyde carbonyl carbon towards nucleophiles is influenced by the electronic character of the pyridine ring. The electron-withdrawing nature of the pyridine ring, enhanced by the 2-methoxyethoxy group, increases the partial positive charge on the carbonyl carbon, making the aldehyde more electrophilic and thus more reactive towards nucleophilic addition reactions.
The steric bulk of the 2-methoxyethoxy group can also play a role in the reactivity of the molecule. While not directly adjacent to the aldehyde group, its presence at the 6-position can influence the approach of bulky reagents to the nitrogen atom or adjacent positions on the ring.
The physical properties of the molecule, such as solubility, are also impacted by the 2-methoxyethoxy group. The ether linkages can participate in hydrogen bonding with protic solvents, potentially increasing the solubility of the compound in such media.
Table 1: Expected Electronic and Steric Effects of Substituents on 6-(2-Methoxyethoxy)nicotinaldehyde
| Substituent | Position | Electronic Effect on Pyridine Ring | Influence on Aldehyde Reactivity | Steric Hindrance |
| 2-Methoxyethoxy | 6 | Electron-withdrawing (-I), weak electron-donating (+R) | Increases electrophilicity | Moderate |
| Aldehyde (-CHO) | 3 | Electron-withdrawing (-I, -R) | --- | Low |
Design Principles for Modifying this compound Analogues
The design of analogues of this compound can be guided by established principles of medicinal chemistry and structure-activity relationship (SAR) studies to modulate their biological and chemical properties. nih.govresearchgate.net The goal is often to enhance potency, selectivity, or pharmacokinetic properties. nih.gov
Modification of the 2-Methoxyethoxy Side Chain:
Chain Length and Branching: Altering the length of the ethoxy chain (e.g., to a methoxypropoxy or methoxybutoxy group) or introducing branching can impact the compound's lipophilicity and steric profile. These changes can influence how the molecule fits into a biological target's binding pocket.
Introduction of Different Functional Groups: Replacing the terminal methoxy (B1213986) group with other functionalities such as a hydroxyl, amino, or a different alkyl group can introduce new hydrogen bonding capabilities or alter the electronic properties of the side chain.
Modification of the Pyridine Ring:
Introduction of Additional Substituents: The introduction of small electron-donating groups (e.g., methyl) or electron-withdrawing groups (e.g., halogens) at other available positions on the pyridine ring can fine-tune the electronic properties of the entire molecule. researchgate.net An electron-donating group could decrease the reactivity of the aldehyde, while an electron-withdrawing group would enhance it.
Bioisosteric Replacement: The pyridine nitrogen could be repositioned within the ring to explore different isomers, or the entire pyridine ring could be replaced with another heterocyclic system (e.g., pyrimidine (B1678525), pyrazine) to investigate the importance of the nitrogen's position for biological activity.
Modification of the Aldehyde Group:
Conversion to Other Functional Groups: The aldehyde can be readily converted into a variety of other functional groups, such as a primary alcohol (via reduction), a carboxylic acid (via oxidation), an oxime, or a hydrazone. These transformations drastically alter the chemical nature and potential interactions of this part of the molecule.
Formation of Schiff Bases: Reaction of the aldehyde with primary amines can generate a diverse library of imine derivatives, which can be explored for various applications.
Table 2: Design Strategies for this compound Analogues
| Modification Site | Strategy | Potential Impact |
| 2-Methoxyethoxy Chain | Vary chain length/branching | Modulate lipophilicity and steric fit |
| Introduce new functional groups | Alter hydrogen bonding and electronics | |
| Pyridine Ring | Add substituents | Fine-tune electronic properties |
| Isomeric rearrangement/bioisosteric replacement | Explore importance of nitrogen position | |
| Aldehyde Group | Conversion to other functional groups | Change chemical reactivity and interactions |
| Formation of imines | Create diverse derivative libraries |
Stereochemical Aspects of Reactions Involving this compound
The aldehyde functionality in this compound is a prochiral center, meaning it can be converted into a chiral center in a single chemical step. This introduces important stereochemical considerations in reactions involving this group.
When a nucleophile attacks the carbonyl carbon of the aldehyde, a new stereocenter can be formed. If the attacking nucleophile or the reaction conditions are not chiral, the attack will occur with equal probability from either face of the planar carbonyl group, resulting in a racemic mixture of the two possible enantiomers. Such reactions are stereoselective but not stereospecific. masterorganicchemistry.com
To achieve a stereoselective outcome, where one stereoisomer is formed in preference to the other, a chiral influence is required. This can be achieved in several ways:
Use of a Chiral Nucleophile: A nucleophile that is itself chiral can lead to a diastereoselective reaction, where the two possible diastereomeric transition states have different energies, leading to the preferential formation of one diastereomer.
Use of a Chiral Catalyst: A chiral catalyst (e.g., a chiral Lewis acid or a chiral organocatalyst) can coordinate to the aldehyde and create a chiral environment, directing the attack of an achiral nucleophile to one face of the carbonyl group, resulting in an enantioselective reaction.
Use of a Chiral Auxiliary: A chiral auxiliary can be temporarily attached to the molecule, directing a subsequent reaction in a stereoselective manner, after which the auxiliary is removed.
The presence of the 2-methoxyethoxy group, while not directly attached to the reacting center, could potentially influence the stereochemical outcome of reactions at the aldehyde. The conformation of this flexible side chain might create a biased steric environment around the aldehyde, although this effect is likely to be minor compared to the use of dedicated chiral reagents or catalysts.
Table 3: Stereochemical Outcomes of Reactions at the Aldehyde Group
| Reaction Condition | Expected Outcome |
| Achiral nucleophile, achiral catalyst | Racemic mixture of enantiomers |
| Chiral nucleophile | Diastereomeric mixture (potentially with high diastereoselectivity) |
| Achiral nucleophile, chiral catalyst | Enantiomerically enriched product |
Computational and Theoretical Chemistry Studies
Quantum Chemical Characterization of Electronic Structure and Energetics
Detailed quantum chemical analyses, often employing methods like the Density Functional Theory (DFT) approach with a suitable basis set such as 6-311++G(d,p), can be performed to optimize the molecular geometry. researchgate.net Such studies reveal crucial information about bond lengths, bond angles, and dihedral angles that define the molecule's spatial arrangement. The flexible methoxyethoxy side chain introduces several rotatable bonds, leading to multiple possible conformers. Computational methods can calculate the relative energies of these conformers to identify the most stable, lowest-energy structures.
The electronic structure is characterized by analyzing molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more likely to be reactive. Furthermore, mapping the electrostatic potential onto the electron density surface can identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is crucial for understanding intermolecular interactions. mdpi.com
Table 1: Illustrative Conformational Energy Analysis of 6-(2-Methoxyethoxy)nicotinaldehyde This table is illustrative, showing the type of data generated from quantum chemical calculations.
| Conformer | Dihedral Angle (C-O-C-C) | Relative Energy (kcal/mol) | Population (%) at 298 K |
|---|---|---|---|
| 1 | 180° (anti) | 0.00 | 75.3 |
| 2 | 60° (gauche) | 0.85 | 20.1 |
Density Functional Theory (DFT) Applications in Predicting Molecular Properties
Density Functional Theory (DFT) has become a routine and reliable method in computational chemistry for predicting a wide range of molecular properties with a favorable balance between accuracy and computational cost. aaai.org For this compound, DFT calculations can accurately predict spectroscopic data, which can then be used to validate and interpret experimental findings.
Key applications include:
Vibrational Spectroscopy: DFT can compute the vibrational frequencies of the molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. nih.gov By comparing the computed spectrum with the experimental one, researchers can confirm the molecular structure and assign specific vibrational modes to different functional groups, such as the C=O stretch of the aldehyde, the C-O-C stretches of the ether group, and the vibrations of the pyridine (B92270) ring. nih.gov
NMR Spectroscopy: The GIAO (Gauge-Including Atomic Orbital) method within DFT is widely used to predict the 1H and 13C NMR chemical shifts. mdpi.com These theoretical calculations can aid in the assignment of complex spectra and confirm the connectivity of atoms within the molecule.
Electronic Properties: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) by calculating the energies of electronic transitions between molecular orbitals. nih.gov This helps in understanding the molecule's color and its behavior upon absorbing light.
Geometrical Parameters: DFT provides highly accurate predictions of bond lengths and angles, which often show excellent agreement with experimental data from X-ray crystallography. nih.gov For instance, studies on related pyridine derivatives have demonstrated that bond lengths and angles calculated via DFT are typically within a very small margin of crystallographic data. nih.gov
Table 2: Example Comparison of DFT-Calculated and Experimental Data for a Pyridine Derivative This table illustrates the typical accuracy of DFT calculations by showing data for a related class of compounds.
| Parameter | DFT Calculated Value (B3LYP/6-31G(d,p)) | Experimental Value |
|---|---|---|
| Bond Length (C=O) | 1.21 Å | 1.20 Å |
| Bond Angle (C-CH=O) | 124.5° | 124.0° |
| IR Frequency (C=O stretch) | 1705 cm⁻¹ | 1698 cm⁻¹ |
Mechanistic Insights from Computational Simulations of Reactions
Computational simulations are invaluable for mapping out the pathways of chemical reactions, providing insights that are often difficult or impossible to obtain experimentally. For this compound, the aldehyde functional group is a primary site for various chemical transformations, such as nucleophilic addition, oxidation, or reduction.
Using DFT, chemists can model the entire reaction coordinate for a proposed transformation. This involves:
Locating Reactants and Products: The geometries and energies of the starting materials and products are fully optimized.
Identifying Transition States (TS): A transition state is the highest energy point along the reaction pathway. Computational algorithms can search for and find the unique geometry of the TS, which is characterized by having exactly one imaginary vibrational frequency.
Calculating Activation Energy: The energy difference between the reactants and the transition state defines the activation energy (Ea) of the reaction. This value is critical for predicting the reaction rate.
Mapping the Reaction Pathway: By following the reaction coordinate from the transition state down to the reactants and products (a process called Intrinsic Reaction Coordinate analysis), the entire mechanistic pathway can be visualized.
For example, simulating the reduction of the aldehyde group by a hydride source (e.g., NaBH₄) would allow researchers to model the approach of the hydride to the carbonyl carbon, identify the transition state for this nucleophilic attack, and calculate the energy barrier for the reaction, thereby providing a complete mechanistic picture.
Molecular Modeling in Ligand Design
The structural features of this compound, particularly the pyridine ring, suggest its potential as a ligand for various biological targets, such as nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.gov Molecular modeling plays a crucial role in evaluating this potential and in designing more potent and selective ligands. nih.gov
The process typically involves molecular docking, a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov The first step is to obtain the 3D structure of the target protein, usually from a database like the Protein Data Bank. The low-energy conformation of this compound, as determined by quantum chemical calculations (see section 6.1), is then placed into the binding site of the protein.
Docking algorithms sample a vast number of possible orientations and conformations of the ligand within the binding site and use a scoring function to estimate the binding affinity for each pose. The results can:
Predict the strength of the interaction (binding energy).
Identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and specific amino acid residues in the protein.
Guide the rational design of new analogues by suggesting chemical modifications to the ligand that could enhance binding affinity or selectivity. For example, modeling might show that adding a hydrogen bond donor at a specific position on the pyridine ring would lead to a stronger interaction with the receptor. nih.gov
In Silico Approaches to Molecular Design
In silico methods encompass a broad range of computational tools used to design and screen molecules with desired properties, accelerating the discovery process for new drugs and materials. mdpi.comcapes.gov.br Starting with a core structure like this compound, these approaches allow for the virtual creation and evaluation of thousands of related compounds.
Key in silico strategies include:
Virtual Screening: Large chemical libraries can be computationally screened against a biological target using molecular docking to identify potential "hits" that are likely to be active. This is much faster and cheaper than physically synthesizing and testing every compound. nih.gov
Quantitative Structure-Activity Relationship (QSAR): If experimental activity data is available for a series of related compounds, a QSAR model can be built. This is a statistical model that correlates chemical structure features (descriptors) with biological activity. Descriptors for this compound and its analogues can be calculated using DFT (e.g., HOMO/LUMO energies, dipole moment) and used to predict the activity of new, unsynthesized molecules.
Pharmacophore Modeling: This approach identifies the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings) required for biological activity. A pharmacophore model based on this compound could be used to search databases for other structurally diverse molecules that fit the model and may have similar activity.
These computational strategies streamline the molecular design process, allowing researchers to prioritize the synthesis of compounds that have the highest probability of success. capes.gov.br
Emerging Research Avenues and Future Perspectives
Unexplored Reactivity and Transformation Pathways
The reactivity of 6-(2-Methoxyethoxy)nicotinaldehyde is primarily dictated by its aldehyde functional group and the electron-donating nature of the methoxyethoxy substituent on the pyridine (B92270) ring. While standard aldehyde reactions are expected, there are several unexplored transformation pathways that could lead to novel molecular scaffolds.
One area of interest is the exploration of multicomponent reactions (MCRs). MCRs, where multiple starting materials react in a single pot to form a complex product, are highly efficient and atom-economical. The aldehyde functionality of this compound makes it an ideal substrate for a variety of MCRs, such as the Hantzsch pyridine synthesis, which traditionally uses an aldehyde, a β-ketoester, and ammonia (B1221849) or an ammonium (B1175870) salt. youtube.com The incorporation of the substituted nicotinaldehyde could lead to the synthesis of novel, asymmetrically substituted pyridines with potential biological activities.
Furthermore, the development of novel catalytic systems for the transformation of this compound is a promising research direction. Metal-free catalytic systems, for instance, are gaining traction due to their lower cost and reduced environmental impact. researchgate.net Exploring reactions like metal-free oxidative cyclizations could unlock new synthetic routes to complex heterocyclic systems derived from this aldehyde. researchgate.net
| Reaction Type | Potential Reactants | Potential Products |
| Hantzsch Pyridine Synthesis | β-ketoester, Ammonia/Ammonium salt | Dihydropyridine (B1217469) derivatives |
| Knoevenagel Condensation | Active methylene (B1212753) compounds (e.g., malononitrile (B47326), ethyl cyanoacetate) | α,β-Unsaturated carbonyl compounds |
| Reductive Amination | Primary or secondary amines, Reducing agent | Substituted aminomethylpyridines |
| Wittig Reaction | Phosphonium ylides | Substituted vinylpyridines |
Integration into Automated Synthesis Platforms
The modular nature of many reactions involving aldehydes makes this compound a prime candidate for integration into automated synthesis platforms. These platforms enable high-throughput screening of reaction conditions and the rapid generation of compound libraries for drug discovery and materials science.
The amenability of the compound to flow chemistry is a key advantage. Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and safety. The synthesis of pyridine derivatives, for example, has been successfully adapted to flow systems. Given that many reactions involving aldehydes are well-behaved in flow, the integration of this compound into such systems is a logical next step.
Automated platforms could be used to systematically explore the derivatization of the aldehyde group, for instance, by reacting it with a large library of amines to generate a diverse set of Schiff bases or by performing various C-C bond-forming reactions. This would significantly accelerate the discovery of new derivatives with desirable properties.
Novel Applications in Interdisciplinary Fields
The structural motifs present in this compound suggest a range of potential applications in interdisciplinary fields, particularly in medicinal chemistry and materials science.
The substituted pyridine core is a common feature in many biologically active molecules. For instance, pyridazine (B1198779) derivatives, which share a similar six-membered nitrogen-containing ring, have been investigated as anti-inflammatory and analgesic agents. nih.gov Similarly, pteridine (B1203161) derivatives, which also contain a pyrimidine (B1678525) ring fused to a pyrazine (B50134) ring, have shown promise as EGFR inhibitors for cancer therapy. nih.gov These findings suggest that derivatives of this compound could be synthesized and screened for a wide range of biological activities.
Another exciting prospect lies in the field of materials science. The pyridine nitrogen atom can act as a ligand for metal ions. Hydroxypyridinones, for example, are known to be excellent chelators for hard metal ions and have applications in bioimaging and therapy. nih.govresearchgate.net By modifying the aldehyde group of this compound to incorporate chelating moieties, it may be possible to develop novel ligands and functional materials.
| Field | Potential Application | Rationale |
| Medicinal Chemistry | Kinase Inhibitors | The pyridine core is a known scaffold in kinase inhibitors. nih.gov |
| Medicinal Chemistry | Anti-inflammatory Agents | Similar heterocyclic structures have shown anti-inflammatory activity. nih.gov |
| Materials Science | Metal-Organic Frameworks (MOFs) | The pyridine nitrogen can coordinate to metal centers. |
| Bioimaging | Fluorescent Probes | Derivatization of the aldehyde could lead to fluorescent molecules. |
Development of Derivatization Strategies for Enhanced Functionality
The aldehyde group is a versatile handle for the introduction of new functional groups, which can significantly enhance the properties of the molecule. A number of derivatization strategies can be envisioned for this compound.
Condensation reactions with various nucleophiles represent a straightforward approach to derivatization. For example, reaction with primary amines would yield a library of imines (Schiff bases), which are themselves valuable intermediates and can possess biological activity. Condensation with active methylene compounds, such as malononitrile or cyanoacetic esters, via the Knoevenagel condensation, would provide access to electron-deficient alkenes, which are useful Michael acceptors in further synthetic transformations. researchgate.net
Furthermore, the aldehyde can be oxidized to a carboxylic acid or reduced to an alcohol, opening up another set of derivatization possibilities, including esterification and etherification. The resulting carboxylic acid could be coupled with amines to form amides, a common functional group in pharmaceuticals.
The pyridine ring itself also offers opportunities for derivatization. While the electron-donating methoxyethoxy group directs electrophilic aromatic substitution, other positions on the ring could potentially be functionalized using modern cross-coupling methodologies.
| Derivatization Strategy | Reagent | Resulting Functional Group |
| Schiff Base Formation | Primary Amines | Imine |
| Knoevenagel Condensation | Malononitrile | Dicyanovinyl |
| Oxidation | Oxidizing Agent (e.g., KMnO4) | Carboxylic Acid |
| Reduction | Reducing Agent (e.g., NaBH4) | Alcohol |
| Wittig Reaction | Phosphonium Ylide | Alkene |
Q & A
Q. What are the common synthetic routes for 6-(2-Methoxyethoxy)nicotinaldehyde, and how do reaction conditions influence yield?
The synthesis typically involves nucleophilic substitution or coupling reactions. For example, the reaction of 2-methoxyethanol derivatives with nicotinaldehyde precursors under catalytic conditions (e.g., palladium catalysts for Suzuki coupling) is a key route. Reaction parameters such as temperature (often 80–120°C), solvent polarity (e.g., DMF or THF), and catalyst loading significantly impact yield. Acidic or basic conditions may also be employed to stabilize intermediates .
Key Optimization Steps :
- Use anhydrous solvents to prevent hydrolysis of the aldehyde group.
- Monitor reaction progress via TLC or HPLC to identify optimal termination points.
- Purify via column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate the product .
Q. Which analytical techniques are most effective for characterizing this compound?
Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Identifies protons on the pyridine ring (δ 8.5–9.0 ppm) and methoxyethoxy groups (δ 3.3–4.0 ppm).
- ¹³C NMR : Confirms carbonyl carbon (δ ~190 ppm) and aromatic carbons. Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 211.084). Infrared (IR) Spectroscopy : Detects C=O stretching (~1700 cm⁻¹) and C-O-C vibrations (~1100 cm⁻¹) .
Q. How do the functional groups in this compound dictate its reactivity?
- Aldehyde Group : Participates in nucleophilic additions (e.g., Grignard reactions) and condensations (e.g., formation of Schiff bases).
- Methoxyethoxy Side Chain : Enhances solubility in polar solvents and stabilizes intermediates via hydrogen bonding.
- Pyridine Ring : Acts as an electron-withdrawing group, directing electrophilic substitutions to specific positions .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to mitigate low yields in the synthesis of derivatives?
Systematic Screening :
- Vary catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) and ligands (e.g., PPh₃ vs. XPhos) to identify optimal combinations.
- Test solvent effects: Polar aprotic solvents (e.g., DMSO) may improve solubility but risk side reactions. Case Study : A 20% yield increase was achieved by switching from K₂CO₃ to Cs₂CO₃ as a base in Suzuki coupling, attributed to enhanced deprotonation efficiency .
Q. How should contradictory data in biological assays (e.g., variable IC₅₀ values) be addressed?
Methodological Adjustments :
- Standardize assay protocols (e.g., cell line passage number, incubation time).
- Validate target engagement using orthogonal techniques (e.g., SPR for binding affinity, Western blot for protein modulation). Data Interpretation :
- Consider compound stability under assay conditions (e.g., aldehyde oxidation in cell media).
- Use structure-activity relationship (SAR) studies to differentiate artifacts from true bioactivity .
Q. What strategies are recommended for designing experiments to probe neuroprotective or antimicrobial mechanisms?
In Vitro Models :
- Neuroprotection : Use SH-SY5Y cells treated with amyloid-beta to assess inhibition of aggregation via Thioflavin T assays.
- Antimicrobial Activity : Perform MIC assays against S. aureus or E. coli with controls for membrane permeability (e.g., propidium iodide uptake). Mechanistic Studies :
- Employ molecular docking to predict interactions with targets like acetylcholinesterase or bacterial efflux pumps.
- Validate findings with knockout strains or siRNA-mediated gene silencing .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
